molecular formula C8H9ClN2O2S B11719458 Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate CAS No. 643086-93-5

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B11719458
CAS No.: 643086-93-5
M. Wt: 232.69 g/mol
InChI Key: BANQXEHWNVRPSY-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate is an organoheterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of a chloro group at the 2-position, a methylthio group at the 4-position, and an ethyl ester group at the 5-position of the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl oxalyl chloride with 2-amino-4-chloro-6-methylthiopyrimidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-chloro-4-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(9)11-6(5)14-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANQXEHWNVRPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728626
Record name Ethyl 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643086-93-5
Record name Ethyl 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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